Mogroside V is a cucurbitane-type triterpene glycoside [, , , ], found abundantly in the fruit of Siraitia grosvenorii (Swingle) C. Jeffery ex A. M. Lu et Z. Y. Zhang, also known as Monk fruit or Luo Han Guo [, , , , ]. This plant, native to Southern China and Northern Thailand, has been traditionally used in Chinese medicine and as a natural sweetener for centuries [, ]. Mogroside V is the most abundant and sweetest component among the mogrosides in Monk fruit, contributing significantly to its sweetening property []. It is approximately 250-300 times sweeter than sucrose [, , ].
Mogroside V is recognized for its various potential health benefits, including anti-inflammatory, antioxidant, anticancer, antitussive, expectorant, and blood sugar-regulating effects [, , , , , , , ]. These attributes have led to its increasing popularity as a natural, non-caloric sweetener and a potential therapeutic agent [, ].
Mogroside V is predominantly sourced from the ripe fruit of Siraitia grosvenorii. This plant is native to southern China and has been used in traditional medicine for centuries. The extraction process typically involves drying the fruit and using various solvent systems to isolate mogroside V from other components within the fruit.
Mogroside V belongs to the class of compounds known as triterpenoid glycosides. It is characterized by its complex structure, which includes multiple sugar moieties attached to a triterpenoid backbone. This classification highlights its significance in both biochemical research and commercial applications as a natural sweetener.
The synthesis of mogroside V can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. A notable enzymatic method involves using Uridine-5'-diphospho-glucosyltransferases (UGTs) to catalyze the glycosylation of mogrol, an aglycone derived from cucurbitadienol, leading to the formation of mogroside V.
Mogroside V has a complex molecular structure characterized by a triterpenoid core with multiple glucose units attached. Its molecular formula is , and it has a molecular weight of approximately 1,208 g/mol.
Mogroside V undergoes various chemical reactions during its synthesis and modification processes. Key reactions include:
The reaction conditions such as pH, temperature, and enzyme concentration significantly influence the yield and purity of mogroside V during synthesis.
The sweetness of mogroside V is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
Research indicates that mogroside V does not raise blood sugar levels, making it suitable for diabetic patients. Its mechanism involves activating sweet taste receptors without eliciting insulin release.
Mogroside V has several applications in scientific research and industry:
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